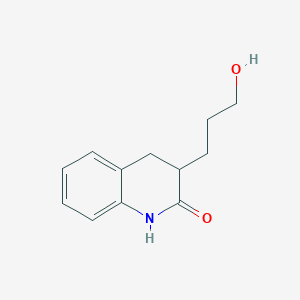

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one

Description

Properties

CAS No. |

651315-50-3 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

3-(3-hydroxypropyl)-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C12H15NO2/c14-7-3-5-10-8-9-4-1-2-6-11(9)13-12(10)15/h1-2,4,6,10,14H,3,5,7-8H2,(H,13,15) |

InChI Key |

VXSXTFDFCZMXHK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of quinoline derivatives with hydroxypropyl reagents under specific conditions. One common method involves the use of quinoline-2(1H)-one as a starting material, which is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

Oxidation: Formation of 3-(3-oxopropyl)-3,4-dihydroquinolin-2(1H)-one.

Reduction: Formation of 3-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinolin-2(1H)-one.

Substitution: Formation of 3-(3-halopropyl)-3,4-dihydroquinolin-2(1H)-one.

Scientific Research Applications

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the quinoline core can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Quinolinone Core

Table 1: Key Structural Analogs and Their Substitutions

Key Observations:

- Positional Effects: Substitutions at the 1-position (e.g., dimethylamino or piperazinylpropyl groups) are common in receptor-targeting compounds, while 3- and 6-position modifications often influence solubility and secondary interactions .

Pharmacological and Structure-Activity Relationships (SAR)

- Antidepressant Activity : Compounds with piperazinylpropyl substituents (e.g., 34b in ) exhibit sigma receptor agonism and reduce immobility time in forced-swim tests (FST), whereas hydroxypropyl derivatives’ effects remain unexplored.

- Receptor Affinity: Morpholine- and piperazine-linked dihydroquinolinones (DQN1-13) show acetylcholinesterase inhibition, suggesting that polar substituents enhance enzyme interaction . The hydroxypropyl group’s role in similar interactions warrants further study.

- 5-HT1A Receptor Binding: Open-chain analogs of dihydroquinolinones (e.g., 10a–m) retain antidepressant activity, indicating that ring flexibility is tolerated . This contrasts with rigid 3-substituted derivatives, where substituent bulk may limit conformational adaptability.

Critical Analysis of Divergent Findings

- Biological Outcomes: Piperazinylpropyl derivatives demonstrate antidepressant activity at 30 mg/kg , whereas aminoalkoxy derivatives (e.g., 6-(3-(piperidin-1-yl)propoxy) in ) target histamine receptors. These differences underscore the importance of substituent choice in directing biological specificity.

Biological Activity

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline structure with a dihydroquinolinone moiety and a hydroxypropyl substituent. Its molecular formula is C₁₃H₁₅N₁O₂, and it has a molecular weight of 205.25 g/mol. The presence of a hydroxyl group enhances its reactivity and potential for biological interactions, particularly through hydrogen bonding and nucleophilic reactions .

Biological Activities

Research indicates that 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one exhibits several notable biological activities:

- Anticonvulsant Properties : The compound has been studied for its anticonvulsant effects, likely due to its interaction with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in regulating neuronal excitability and preventing seizures .

- Antimicrobial Activity : Similar compounds within the dihydroquinolinone class have demonstrated antimicrobial properties, suggesting that 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one may also be effective against various pathogens .

- Anticancer Potential : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, related tetrahydroquinolines have exhibited significant antiproliferative effects in various cancer cell lines .

The mechanisms through which 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one exerts its biological effects include:

- GABA Receptor Modulation : By interacting with GABA receptors, the compound may enhance inhibitory neurotransmission, providing a pathway for anticonvulsant activity .

- Inhibition of Enzymatic Activity : Some studies suggest that related quinolinones can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important in neurodegenerative diseases .

Research Findings and Case Studies

A variety of studies have explored the biological activity of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one and its analogs:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of nitro-substituted dihydroquinolinone intermediates. For example, alkylation with chloroalkylamine salts (e.g., 1-chloro-3-iodopropane) in DMF using potassium carbonate at room temperature yields intermediates, which are subsequently reduced (e.g., Pd/C under H₂ or Raney nickel with hydrazine hydrate) and coupled with thiophene-2-carbimidothioate hydroiodide . Key variables include solvent choice (DMF for alkylation, ethanol for coupling), temperature (room temperature vs. 60°C for nucleophilic displacement), and catalyst selection (e.g., NaH for deprotonation). Yields range from 20% to 75%, depending on substituents and purification methods .

Q. How is the nitro group reduction optimized during synthesis to avoid over-reduction or side reactions?

- Methodological Answer : Nitro group reduction is typically performed using catalytic hydrogenation (Pd/C under H₂) or hydrazine hydrate with Raney nickel. Controlled conditions (e.g., ambient pressure, short reaction times) prevent over-reduction. Monitoring via TLC or HPLC ensures selective conversion to the aniline intermediate. For example, intermediates like 14–19 are reduced to 20–25 with minimal byproducts by adjusting catalyst loading and reaction duration .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

- Methodological Answer :

- ¹H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 8.16 ppm for nitro groups, δ 6.86 ppm for reduced anilines) and confirms alkylation (e.g., methylene protons at δ 3.71 ppm) .

- Mass Spectrometry (ESI/EI) : Validates molecular weight (e.g., m/z 291.0 for chloropropyl intermediates) .

- Chiral Chromatography : Resolves enantiomers (e.g., separation of (S)-35 using chiral columns) .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for neuronal nitric oxide synthase (nNOS) inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies show that introducing a 3-hydroxypropyl group improves nNOS selectivity by optimizing hydrophobic interactions and hydrogen bonding. For instance, compound (S)-35, with a 3-carbon linker and pyrrolidine substituent, exhibits >100-fold selectivity over endothelial NOS (eNOS) due to steric and electronic complementarity in the active site . Advanced strategies include:

- Pharmacophore Modeling : Aligns key motifs (e.g., thiophene-carboximidamide) with nNOS binding pockets .

- Enantiomeric Purity : Synthesizing optically pure intermediates (e.g., using (S)-N-Boc-L-homoproline) improves potency .

Q. What experimental approaches resolve contradictions in biological activity data across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from metabolic stability or off-target effects. To address this:

- Pharmacokinetic Profiling : Measure plasma half-life and brain penetration (e.g., oral efficacy in rat pain models requires >4-hour stability) .

- Target Engagement Assays : Use radioligands (e.g., ³H-DTG binding for sigma receptor affinity) to confirm on-target activity .

- Dose-Response Studies : Validate efficacy thresholds (e.g., 30 mg/kg po for coma recovery in mice) .

Q. How do palladium-catalyzed carbonylation methods expand access to novel derivatives?

- Methodological Answer : Palladium-mediated cascade reactions enable incorporation of perfluoroalkyl and carbonyl groups into the dihydroquinolinone scaffold. For example, radical-mediated carbonylative cyclization of 1,7-enynes with perfluoroalkyl iodides yields polycyclic derivatives (60–85% yield) with high E/Z selectivity. Key parameters include CO pressure (1 atm), Pd(OAc)₂ catalyst, and ligand choice (e.g., Xantphos) .

Key Methodological Notes

- Contradiction Analysis : Conflicting SAR data (e.g., variable sigma receptor binding) may stem from stereochemical differences. Resolve via enantioselective synthesis and X-ray crystallography .

- Advanced Purification : Use Biotage flash chromatography or preparative HPLC for polar intermediates (e.g., amino-substituted derivatives) .

- In Silico Tools : Molecular docking (e.g., AutoDock Vina) predicts binding modes for rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.